molecular formula C8H9ClN2 B1425990 1-(6-Chloropyridin-2-yl)cyclopropanamine CAS No. 1060811-69-9

1-(6-Chloropyridin-2-yl)cyclopropanamine

Cat. No. B1425990
M. Wt: 168.62 g/mol
InChI Key: OULHYYRPMQERTQ-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-2-yl)cyclopropanamine, also known as 6-chloropyridin-2-ylcyclopropanamine, is an amine compound commonly used in scientific research. It is a cyclic compound with a chlorinated pyridine ring and a cyclopropane ring. It is an important building block in organic synthesis and has been used in the synthesis of a wide range of compounds such as amino acids, peptides, and heterocyclic compounds. Its unique structure makes it an attractive target for further research and development.

Scientific Research Applications

Synthesis and Insecticidal Activity

1-(6-Chloropyridin-2-yl)cyclopropanamine has been explored in the context of insecticidal activity. A study highlights the synthesis of dihydropiperazine neonicotinoid compounds, including derivatives of 1-(6-Chloropyridin-2-yl)cyclopropanamine. These compounds have shown potential as bioisosteric replacements for the imidazolidine ring system in neonicotinoid compounds, indicating their utility in insecticide development (Samaritoni et al., 2003).

Potential in CNS Disorders Treatment

Research involving cyclopropanamine compounds, such as 1-(6-Chloropyridin-2-yl)cyclopropanamine, has indicated their potential application in the treatment of various central nervous system (CNS) disorders. This includes their use as inhibitors of lysine-specific demethylase-1 (LSD1), which plays a crucial role in gene expression regulation and has implications in conditions like schizophrenia, Rett’s syndrome, and Alzheimer’s disease (Blass, 2016).

Fungicidal and Herbicidal Activities

Compounds derived from 1-(6-Chloropyridin-2-yl)cyclopropanamine have demonstrated significant fungicidal and herbicidal activities. Specific derivatives have shown effectiveness against various fungal and herbicidal targets, indicating their potential application in agriculture and plant protection (Tian et al., 2009).

Anticancer Potential

There is ongoing research into the potential anticancer applications of 1-(6-Chloropyridin-2-yl)cyclopropanamine derivatives. Studies have investigated these compounds for their cytotoxicity against cancer cell lines, indicating the possibility of their use in cancer treatment strategies (Hogan et al., 2008).

properties

IUPAC Name

1-(6-chloropyridin-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-7-3-1-2-6(11-7)8(10)4-5-8/h1-3H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULHYYRPMQERTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717102
Record name 1-(6-Chloropyridin-2-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridin-2-yl)cyclopropanamine

CAS RN

1060811-69-9
Record name 1-(6-Chloropyridin-2-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-Chloro-pyridine-2-carbonitrile (500 mg, 3.61 mmol) in THF (45 mL) was added titanium isopropoxide (1.59 mL, 5.41 mmol) in one portion followed by ethylmagnesium bromide (3 M in Et2O, 3.6 mL, 11 mmol) slowly over 5 min. The reaction was stirred for 4 then quenched by the addition of water (5 mL). The mixture was filtered through a pad of diatomaceous earth and the filtrate was concentrated. The resulting material was purified first by flash chromatography (silica, 5→10% MeOH/CH2Cl2) and then by reversed phase HPLC (1→95% MeCN/H2O+0.1% TFA) to give 86 mg of the title compound presumably as the bis-TFA salt, m/z 169.59 [M+1]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.59 mL
Type
catalyst
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloropyridin-2-yl)cyclopropanamine
Reactant of Route 2
1-(6-Chloropyridin-2-yl)cyclopropanamine
Reactant of Route 3
1-(6-Chloropyridin-2-yl)cyclopropanamine
Reactant of Route 4
1-(6-Chloropyridin-2-yl)cyclopropanamine
Reactant of Route 5
1-(6-Chloropyridin-2-yl)cyclopropanamine
Reactant of Route 6
1-(6-Chloropyridin-2-yl)cyclopropanamine

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